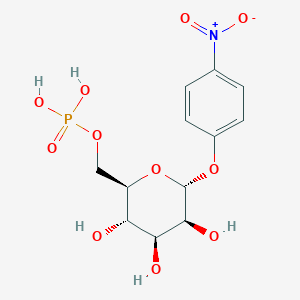
p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of mannose, a simple sugar, and is often utilized as a substrate in enzymatic assays, particularly for the detection and study of alpha-mannosidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside typically involves the phosphorylation of p-Nitrophenyl alpha-D-mannopyranoside. This can be achieved using phosphorus oxychloride, resulting in the formation of this compound. The nitro group can then be reduced using 10% palladium on activated carbon under hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside undergoes various chemical reactions, including hydrolysis and reduction. It is particularly known for its role in enzymatic hydrolysis reactions catalyzed by alpha-mannosidase .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by alpha-mannosidase, typically in aqueous media.
Reduction: Using 10% palladium on activated carbon under hydrogen atmosphere.
Major Products:
Hydrolysis: Produces p-Nitrophenol and 6-Phospho-alpha-D-mannopyranose.
Reduction: Converts the nitro group to an amino group, forming p-Aminophenyl 6-Phospho-alpha-D-mannopyranoside.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential role in diagnosing and understanding diseases related to glycoprotein metabolism .
Industry:
Mechanism of Action
Mechanism: p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside acts as a substrate for alpha-mannosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-Nitrophenol and 6-Phospho-alpha-D-mannopyranose .
Molecular Targets and Pathways:
Target: Alpha-mannosidase enzyme.
Comparison with Similar Compounds
p-Nitrophenyl alpha-D-mannopyranoside: Similar substrate used for alpha-mannosidase assays.
p-Isothiocyanatophenyl 6-Phospho-alpha-D-mannopyranoside: Used in studies related to fibroblast lysosomal enzyme recognition.
Properties
Molecular Formula |
C12H16NO11P |
|---|---|
Molecular Weight |
381.23 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21)/t8-,9-,10+,11+,12+/m1/s1 |
InChI Key |
ULWWOIRVCLMNOB-GCHJQGSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)


![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)


![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)

